ardisicrenoside A
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSWSWZQNISIB-LLEYBADXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H88O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ardisicrenoside A: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisicrenoside A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, botanical origin, methods of isolation, and a summary of its reported biological activities. The information is presented to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound was first isolated and identified in 1994 by a team of researchers led by Z. Jia from the roots of the plant Ardisia crenata Sims.[1] This plant, belonging to the Myrsinaceae family, is a small evergreen shrub found in East Asia and has been used in traditional medicine.[2] While Ardisia crenata is the primary reported source, this compound has also been documented in other plant species, including Labisia pumila and Ardisia mamillata.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem CID: 10260582 |
| CAS Number | 160824-52-2 | MedChemExpress |
| Full Chemical Name | 3β-O-{α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-[β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl}-13β,28-epoxy-16α,30-oleananediol | [1] |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the roots of Ardisia crenata, based on methodologies reported for the isolation of triterpenoid saponins from this genus.
1. Extraction:
-
The powdered roots of Ardisia crenata are defatted with a non-polar solvent such as petroleum ether.
-
The defatted plant material is then extracted with methanol (MeOH).
2. Chromatographic Purification:
-
The crude methanol extract is subjected to column chromatography on a Diaion HP-20 resin, and eluted with a stepwise gradient of methanol in water (H₂O).
-
Fractions containing saponins, as identified by Thin Layer Chromatography (TLC), are combined.
-
Further purification is achieved through silica gel chromatography using a solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O).
-
Subsequent purification steps involve Octadecylsilyl (ODS) gel chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
The workflow for the isolation and purification of this compound is depicted in the following diagram.
Structure Elucidation
The chemical structure of this compound was determined primarily through the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[1] Techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity of the atoms within the molecule and the sequence of the sugar moieties.
Biological Activity
This compound has been reported to exhibit anti-cancer activity.[1] However, the available data on its cytotoxic effects against various cancer cell lines is limited and, in some cases, suggests low potency in the tested models.
Cytotoxicity Data
The following table summarizes the reported in vitro cytotoxicity of this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | > 100 | [3] |
| Bel-7402 | Hepatocellular Carcinoma | > 100,000 | [3] |
| HepG2 | Hepatocellular Carcinoma | > 100,000 | [3] |
| HL-60 | Promyelocytic Leukemia | > 100 | [3] |
Note: The high IC₅₀ values suggest that this compound did not exhibit significant cytotoxicity in these specific cancer cell lines under the reported experimental conditions. Further research is required to explore its activity in a broader range of cancer models and to elucidate its mechanism of action.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of specific scientific literature detailing the mechanism of action of this compound and the signaling pathways it may modulate. While other triterpenoid saponins have been shown to induce apoptosis in cancer cells through various pathways, such as the generation of reactive oxygen species (ROS) or the modulation of the PI3K/Akt or Wnt/β-catenin signaling pathways, no such data has been published specifically for this compound.
Due to the absence of this information in the current body of scientific literature, a diagram of the signaling pathway for this compound cannot be provided at this time.
Conclusion
This compound is a triterpenoid saponin originally isolated from the roots of Ardisia crenata. Its discovery and structural elucidation have been documented, and a general methodology for its isolation has been established. While preliminary reports suggest anti-cancer activity, the available cytotoxicity data indicates a need for further investigation to identify responsive cancer types and to understand its mechanism of action. Future research should focus on comprehensive screening of its biological activities and detailed mechanistic studies to determine its potential as a therapeutic agent.
References
A Technical Guide to the Putative Biosynthetic Pathway of Ardisicrenoside A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of ardisicrenoside A has not been fully elucidated in peer-reviewed scientific literature. This document presents a putative pathway based on the established biosynthesis of similar triterpenoid saponins. The experimental protocols and quantitative data provided are representative examples to guide future research in this area.
Introduction
This compound is a complex triterpenoid saponin isolated from plants of the genus Ardisia, such as Ardisia crenata.[1] Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities, and this compound has been noted for its potential anti-cancer properties.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production, derivatization, and the development of novel therapeutic agents. This guide outlines a hypothetical biosynthetic pathway, details key enzyme classes likely involved, and provides representative experimental protocols for pathway elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the triterpenoid aglycone backbone and the subsequent glycosylation of this backbone.
Stage 1: Biosynthesis of the Triterpenoid Aglycone
The formation of the pentacyclic triterpenoid core is proposed to proceed through the isoprenoid pathway.
-
Formation of Isoprene Precursors: Like all terpenoids, the pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[2]
-
Assembly of the Carbon Skeleton: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and subsequently squalene. This is a common pathway for all triterpenoids.
-
Cyclization and Functionalization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This linear substrate is then cyclized by a specific oxidosqualene cyclase (OSC) to form the initial pentacyclic triterpenoid skeleton. Following cyclization, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, would tailor the backbone to create the specific aglycone of this compound.
Stage 2: Glycosylation of the Aglycone
Once the aglycone is formed, it is decorated with a complex oligosaccharide chain. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs).
-
Sequential Sugar Addition: Each UGT recognizes a specific sugar donor (e.g., UDP-glucose, UDP-rhamnose, UDP-arabinose) and a specific acceptor molecule (the aglycone or a partially glycosylated intermediate). The sugar chain of this compound, which includes arabinose, glucose, and rhamnose moieties, would be assembled in a stepwise manner by several distinct UGTs.
References
Ardisicrenoside A: A Technical Guide on its Classification, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ardisicrenoside A, a naturally occurring triterpenoid saponin, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of this compound, focusing on its classification, chemical properties, and cytotoxic activities against various cancer cell lines. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a hypothesized mechanism of action involving the induction of apoptosis through modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Introduction
Triterpenoid saponins are a diverse group of glycosides widely distributed in the plant kingdom, known for their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. This compound, an oleanane-type triterpenoid saponin isolated from the roots of Ardisia crenata, has emerged as a compound of interest due to its demonstrated cytotoxic effects against several human cancer cell lines. This guide delves into the technical details of this compound, providing a foundation for further research and development.
Classification and Chemical Profile
This compound is classified as a triterpenoid saponin. Its chemical structure consists of a pentacyclic triterpenoid aglycone, specifically an oleanane skeleton, attached to a sugar moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₈O₂₂ | [1] |
| Molecular Weight | 1077.28 g/mol | [1] |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,4S,5R,6S)-4-hydroxy-6-[[(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10-hydroxy-11-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy]-6-methyloxane-3,4,5-triol | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 160824-52-2 | [1] |
Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.
Table 2: Cytotoxicity of this compound and Related Triterpenoid Saponins from Ardisia Species
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Human lung carcinoma) | > 100 | Commercial Supplier Data |
| Bel-7402 (Human hepatoma) | > 100 | Commercial Supplier Data | |
| Ardisiacrispin D | HeLa (Human cervical cancer) | 9.5 ± 1.8 | [2] |
| U87 MG (Human glioblastoma) | 3.5 ± 0.9 | [2] | |
| Ardisiacrispin E | HeLa (Human cervical cancer) | 2.2 ± 0.6 | [2] |
| U87 MG (Human glioblastoma) | 2.9 ± 0.5 | [2] | |
| Ardisiacrispin A | A549 (Human lung carcinoma) | 11.94 ± 1.14 µg/mL | [3] |
Note: The IC50 values for this compound are reported from a commercial supplier and the original primary literature source could not be definitively located.
Experimental Protocols
Isolation of this compound from Ardisia crenata
The following protocol is a generalized procedure for the isolation of triterpenoid saponins from Ardisia crenata and may be adapted for the specific isolation of this compound.
Workflow for Isolation of Triterpenoid Saponins from Ardisia crenata
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered roots of Ardisia crenata are extracted exhaustively with 80% methanol at room temperature.
-
Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with n-butanol.
-
Column Chromatography: The n-butanol soluble fraction, which is rich in saponins, is subjected to silica gel column chromatography.
-
Elution and Fractionation: The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography on silica gel or other chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, Bel-7402) are seeded in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Hypothesized Mechanism of Action
While the precise molecular mechanisms underlying the anti-cancer activity of this compound have not been fully elucidated, studies on structurally similar oleanane-type triterpenoid saponins from the Ardisia genus suggest a pro-apoptotic mechanism of action. It is hypothesized that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4]
Induction of Apoptosis via ROS Production
Many triterpenoid saponins exert their cytotoxic effects by inducing oxidative stress within cancer cells.[4] The overproduction of ROS can lead to cellular damage and trigger the intrinsic apoptotic pathway.
Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell survival, proliferation, and differentiation. In many cancers, these pathways are constitutively active, promoting tumor growth. It is proposed that this compound may inhibit the phosphorylation of key proteins in these pathways, such as Akt and ERK, thereby promoting apoptosis.[4]
Hypothesized Signaling Pathway of this compound in Cancer Cells
References
- 1. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ethnomedicinal Heritage of Ardisicrenoside A's Botanical Source: Ardisia crenata
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ardisicrenoside A, a saponin of interest to the scientific community, is a constituent of Ardisia crenata, a plant with a rich history in traditional medicine, particularly in East Asia. While specific traditional uses of the isolated compound this compound are not documented, an exploration of the ethnobotanical applications of its source plant, Ardisia crenata, offers valuable insights into its potential therapeutic contexts. This technical guide provides a comprehensive overview of the traditional medicinal uses of Ardisia crenata, serving as a foundational resource for researchers and professionals in drug discovery and development.
Traditional Medicinal Uses of Ardisia crenata
Ardisia crenata, also known as Christmas berry, coral ardisia, and hen's-eyes, has been utilized for centuries in traditional Chinese medicine.[1] The primary parts of the plant employed for their medicinal properties are the roots and leaves.[2][3]
Preparations derived from the root of Ardisia crenata are a component of traditional Chinese medicine.[1] The root is traditionally considered to have anodyne (pain-relieving), depurative (purifying), and febrifuge (fever-reducing) properties.[2][3] It has been used to promote blood circulation.[2][3] Specific ailments treated with the root include tonsillitis, toothaches, and arthralgia (joint pain).[2] Furthermore, it has been traditionally used for respiratory infections and to address menstrual disorders.[2]
The leaves of Ardisia crenata are also under investigation for their potential to alleviate asthmatic contractions and spasms.[1] The plant is noted to contain a substance known as FR900359, which is being explored for its therapeutic potential in treating various conditions, including asthma and hypertension.[1][4] In some traditional practices, the leaves are used to treat conditions like chronic bronchitis.[5]
It is important to note that while Ardisia crenata has a history of medicinal use, it is also recognized as an invasive species in some regions, such as the United States.[1]
Quantitative Data
A comprehensive review of the available literature did not yield specific quantitative data regarding the traditional preparations of Ardisia crenata, such as standardized dosages, concentrations of active compounds in traditional remedies, or detailed formulations. This lack of quantitative information highlights a significant gap in the current body of knowledge and underscores the need for further research to standardize and scientifically validate traditional practices.
Experimental Protocols
Detailed experimental protocols for the preparation and administration of Ardisia crenata in traditional medicine are not extensively documented in the reviewed scientific literature. Traditional knowledge is often passed down through generations and may not be recorded in a standardized, written format. The methodologies for preparing remedies, such as decoctions, infusions, or poultices, would likely vary depending on the specific ailment being treated and the practitioner's experience. To advance the scientific understanding of this plant's medicinal properties, future research should focus on documenting and systematically evaluating these traditional preparation methods.
Visualizing Traditional Applications
To provide a clear visual representation of the traditional uses of Ardisia crenata, the following diagrams have been generated using the DOT language.
Caption: Traditional medicinal uses of Ardisia crenata.
Conclusion
While the traditional medicinal uses of the specific compound this compound are not explicitly documented, the rich ethnobotanical history of its source plant, Ardisia crenata, provides a valuable starting point for modern scientific investigation. The plant's traditional applications in treating inflammatory conditions, pain, respiratory ailments, and infections suggest promising avenues for pharmacological research and drug development. The lack of quantitative data and standardized experimental protocols in the existing literature highlights a critical need for further studies to validate and harness the therapeutic potential of Ardisia crenata and its bioactive constituents, including this compound. This guide serves as a foundational resource to inform and direct future research endeavors in this field.
References
- 1. Ardisia crenata - Wikipedia [en.wikipedia.org]
- 2. Coral berry / Ardisia crenata / Hen's eyes / Coral ardisia/ Alternative Medicine [stuartxchange.com]
- 3. medicinal herbs: CORALBERRY - Ardisia crenata [naturalmedicinalherbs.net]
- 4. Ardisia crenata (Australian Holly, Christmas Berry, Coral Ardisia, Coralberry, Coral Bush, Hen's-Eyes, Scratch Throat, Spiceberry) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 5. pnrjournal.com [pnrjournal.com]
Ardisicrenoside A: A Review of an Underexplored Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisicrenoside A is a triterpenoid saponin that has been isolated from plants of the Ardisia genus, specifically Ardisia brevicaulis and Ardisia crenata. Despite its identification, a comprehensive review of the existing scientific literature reveals a significant lack of in-depth research into its biological activities and mechanism of action. This technical guide summarizes the currently available information on this compound and related compounds from the Ardisia genus, highlighting the need for further investigation to unlock its potential therapeutic value.
Chemical and Physical Properties
The chemical structure and basic properties of this compound are documented in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem |
| Molecular Weight | 1077.3 g/mol | PubChem |
| CAS Number | 160824-52-2 | MedchemExpress[1] |
Biological Activity: A Knowledge Gap
A thorough literature search for specific biological activities of this compound yielded limited quantitative data. Initial suggestions of its anti-cancer activity, as indicated by some commercial suppliers, appear to be based on a misinterpretation of a study by Li Bao et al. (2010). This study isolated this compound from Ardisia brevicaulis but performed cytotoxicity testing on other co-isolated resorcinol derivatives, not on this compound itself.
More recent research on Ardisia crenata has pointed towards the anti-inflammatory potential of compounds from this plant. A 2024 study by Zhao et al. identified a new lactone, Ardisicreolide C, from Ardisia crenata and demonstrated its ability to reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-4 (IL-4), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. While this compound was also isolated from this plant, the study did not report on its anti-inflammatory activity.
Given the lack of direct evidence for the bioactivity of this compound, further experimental investigation is crucial to determine its potential pharmacological effects.
Experimental Protocols: A Call for Future Research
Due to the absence of published studies detailing the biological evaluation of this compound, specific experimental protocols for this compound cannot be provided. However, based on the activities observed for other compounds from the Ardisia genus, the following standard assays could be employed in future research to characterize the bioactivity of this compound:
Cytotoxicity Assays
-
MTT Assay: To assess the effect of this compound on the metabolic activity and proliferation of various cancer cell lines (e.g., A549, MCF-7, PANC-1).
-
SRB (Sulforhodamine B) Assay: To measure drug-induced cytotoxicity and cell proliferation.
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay: To determine the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 macrophages using the Griess reagent.
-
ELISA for Pro-inflammatory Cytokines: To quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages treated with this compound.
Potential Signaling Pathways for Investigation
As there is no direct evidence of this compound modulating any specific signaling pathways, the following diagrams represent hypothetical pathways that could be investigated based on the activities of other natural products with similar structural features or from the same plant genus.
Hypothetical Anti-inflammatory Signaling Pathway
Many natural products exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. Future studies could investigate if this compound inhibits the activation of NF-κB, a key regulator of inflammatory gene expression.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Potential Apoptotic Signaling Pathway
Should future studies reveal cytotoxic activity, investigating the involvement of key apoptotic pathways, such as the intrinsic mitochondrial pathway, would be a logical next step.
Caption: Potential induction of apoptosis via the mitochondrial pathway.
Conclusion and Future Directions
-
Systematically evaluate the cytotoxicity of this compound against a panel of human cancer cell lines.
-
Investigate the anti-inflammatory properties of this compound in relevant in vitro and in vivo models.
-
Elucidate the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
Such studies will be instrumental in determining whether this compound holds promise as a lead compound for the development of new therapeutic agents. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to turn their attention to this intriguing molecule.
References
Ardisicrenoside A (C₅₃H₈₈O₂₂): A Technical Guide for Researchers
An In-depth Review of the Chemistry, Bioactivity, and Methodologies for a Promising Natural Product in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ardisicrenoside A, a triterpenoid saponin with the molecular formula C₅₃H₈₈O₂₂, has emerged as a molecule of significant interest in the field of oncology. Isolated from plants of the Ardisia genus, this natural product has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, spectroscopic characterization, and biological activities. Detailed experimental protocols for its isolation, purification, and the assessment of its cytotoxic effects are presented to facilitate further research and development. Furthermore, this document explores the potential mechanisms of action, including the modulation of critical signaling pathways implicated in cancer progression, and provides visual representations of these pathways and experimental workflows to aid in conceptualization and experimental design.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its identification, characterization, and utilization in research.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem |
| Molecular Weight | 1077.3 g/mol | PubChem |
| CAS Number | 160824-52-2 | PubChem |
| Predicted XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 13 | PubChem |
| Hydrogen Bond Acceptor Count | 22 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
Spectroscopic Data
Table 2: Predicted ¹H-NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |
| 5.38 | d | 1 |
| 5.25 | d | 1 |
| 4.98 | d | 1 |
| 4.88 | d | 1 |
| 4.54 | d | 1 |
| 4.41 | d | 1 |
| 4.19 | t | 2 |
| 4.11 | d | 1 |
| 4.01 | t | 1 |
| 3.93 | t | 2 |
| 3.86 | t | 3 |
| 3.76 | dd | 5 |
| 3.66 | dt | 9 |
| 1.91 | ddd | 49 |
| 1.66 | ddd | 66 |
| 1.41 | m | 65 |
| 1.40 | s | 1 |
| 1.28 | dt | 6 |
| 1.08 | s | 1 |
Note: This is a predicted spectrum and may not represent experimentally determined values. For definitive structural confirmation, researchers should perform their own spectroscopic analysis.
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of saponins typically involves the cleavage of glycosidic bonds and retro-Diels-Alder reactions within the sugar moieties. While a detailed fragmentation spectrum for this compound is not available in the searched literature, a general understanding of saponin fragmentation can guide spectral interpretation.[2]
Biological Activity and Cytotoxicity
This compound has been primarily investigated for its anti-cancer properties. Extracts from Ardisia crispa, a plant known to contain ardisicrenosides, have shown cytotoxic effects against breast cancer cell lines.
Table 3: Cytotoxicity of Ardisia crispa Extracts [3]
| Extract | Cell Line | IC₅₀ (µg/mL) | Activity Level |
| Hydromethanolic | MCF-7 | 57.35 ± 19.33 | Moderate |
| Ethyl Acetate | MCF-7 | 54.98 ± 14.10 | Moderate |
| Aqueous | MCF-7 | > 1000 | Inactive |
| Hydromethanolic | MDA-MB-231 | > 100 | Weak |
| Ethyl Acetate | MDA-MB-231 | > 100 | Weak |
| Aqueous | MDA-MB-231 | 347.44 ± 98.78 | Weak |
Note: These IC₅₀ values are for plant extracts and not purified this compound. Further studies with the pure compound are necessary to determine its specific potency.
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and evaluation of the cytotoxic activity of this compound.
Isolation and Purification of this compound from Ardisia crenata
This protocol is adapted from a method described for the isolation of "ardicrenin," which is understood to be this compound.
3.1.1. Extraction
-
Plant Material: Dried and powdered aerial parts of Ardisia crenata.
-
Solvent: 80% Methanol.
-
Procedure:
-
Perform a counter-current extraction of the plant powder with 80% methanol.
-
Combine the methanol extracts and concentrate under reduced pressure.
-
Centrifuge the concentrated extract to remove lipids.
-
3.1.2. Chromatographic Purification
-
Macroporous Resin Chromatography:
-
Apply the supernatant from the extraction step to an AB-8 macroporous resin column.
-
Wash the column with deionized water.
-
Elute the saponin-rich fraction with 80% methanol.
-
-
Silica Gel Chromatography:
-
Concentrate the methanol eluate from the previous step.
-
Apply the concentrated fraction to a silica gel column.
-
Elute the column with a solvent system of dichloromethane:ethyl acetate:methanol. The optimal ratio should be determined empirically, with a starting point of 4:1.5:1 (v/v/v).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Recrystallization:
-
Combine the fractions containing pure this compound.
-
Recrystallize the compound from methanol to obtain a purified white amorphous powder.
-
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of this compound against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not yet been fully elucidated in the available literature, the anti-cancer activity of many natural products, including saponins, is often attributed to their ability to interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways in cancer are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[6] Its constitutive activation is observed in many cancers and contributes to tumor progression and resistance to therapy.[7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of this compound, from isolation to the assessment of its biological activity and mechanism of action.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated potential as an anti-cancer agent. This technical guide has summarized the current knowledge and provided detailed methodologies to facilitate further investigation. Future research should focus on:
-
Comprehensive Spectroscopic Analysis: Obtaining and publishing a complete and assigned NMR and MS/MS dataset for this compound.
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC₅₀ values of purified this compound against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including the validation of its effects on the PI3K/Akt and NF-κB pathways.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective cancer therapies.
References
- 1. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of PI3K/AKT Signaling Pathway Radiosensitizes Pancreatic Cancer Cells with ARID1A Deficiency in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Ardisicrenoside A: A Potential Anti-Cancer Agent Explored
For Researchers, Scientists, and Drug Development Professionals
Ardisicrenoside A, a triterpenoid saponin isolated from the traditional medicinal plant Ardisia crenata, has emerged as a subject of interest in oncological research. Preliminary studies indicate its potential as an anti-cancer agent, primarily through the induction of cytotoxicity in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used for its evaluation.
Cytotoxic Activity of this compound
The primary therapeutic effect of this compound investigated to date is its cytotoxicity against cancer cells. Quantitative data from initial screenings, while indicating a potential for anti-cancer activity, suggest that its efficacy may be cell-line dependent and might require further optimization for potent therapeutic applications.
| Cell Line | IC50 Value | Description | Reference |
| A549 (Human lung carcinoma) | > 100 μM | Cytotoxicity assessed by MTT assay. | [1] |
| Bel-7402 (Human hepatoma) | > 100 mM | Cytotoxicity assessed by MTT assay after 72 hours. | [2] |
Note: The significant difference in the reported units for the IC50 values (μM vs. mM) highlights the need for careful examination of the primary literature for precise experimental details and potential discrepancies. The high IC50 values suggest that this compound may have weak cytotoxic activity in these specific cell lines under the tested conditions.
Signaling Pathways Implicated in Anti-Cancer Effects
While direct evidence pinpointing the specific signaling pathways modulated by this compound is currently limited in the public domain, the known mechanisms of other triterpenoid saponins with anti-cancer properties suggest potential avenues of investigation. The induction of apoptosis, or programmed cell death, is a common mechanism for such compounds.
A plausible signaling pathway for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway. This would be initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins and culminating in the activation of executioner caspases that dismantle the cell.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound. Key pathways to investigate would include the PI3K/Akt and NF-κB signaling pathways, which are frequently dysregulated in cancer and are known targets of other natural product-based anti-cancer agents.
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of this compound relies on a series of well-established in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. This method is crucial for investigating the effect of this compound on the expression levels of proteins involved in signaling pathways, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins).
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
-
Analysis: Quantify the protein bands to determine changes in expression levels.
Caption: Western blot experimental workflow.
Future Directions
The preliminary data on this compound warrants further in-depth investigation. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of direct molecular targets and the comprehensive mapping of modulated signaling pathways.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.
-
Structural Optimization: Exploring the synthesis of this compound analogs to improve potency and drug-like properties.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Ardisicrenoside A from Ardisia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ardisicrenoside A is a triterpenoid saponin first isolated from the roots of Ardisia crenata.[1] Triterpenoid saponins from Ardisia species are known for a variety of biological activities, including cytotoxic effects against various cancer cell lines.[2][3][4][5] These compounds represent a promising source for the development of new therapeutic agents.[3] This document provides detailed protocols for the isolation and purification of this compound from Ardisia species, along with data on related compounds and a proposed mechanism of action based on the activity of similar saponins.
Data Presentation
The quantitative data available for saponins in Ardisia crenata is summarized below. While specific yield and purity data for this compound is not extensively reported, the data for the related saponin ardisiacrispin A and the yield of a similar saponin, ardicrenin, provide valuable benchmarks.
Table 1: Content of Ardisiacrispin A in Ardisia crenata
| Plant Material | Variety | Ardisiacrispin A Content (mg/g dry weight) | Reference |
| Roots | Red-berried | 22.17 ± 4.75 | [6] |
| Roots | White-berried | 25.72 ± 1.46 | [6] |
| Fruits | Red-berried | 2.64 ± 0.74 | [6] |
| Fruits | White-berried | 3.43 ± 0.70 | [6] |
Table 2: Reported Yield of Ardicrenin from Ardisia crenata
| Compound | Plant Material | Extraction Method | Purification Method | Yield (%) | Reference |
| Ardicrenin* | Ardisia crenata powder | 80% Methanol Reflux | Macroporous Resin & Silica Gel Chromatography | 1.59 ± 0.02 | [7] |
Note: Ardicrenin is a triterpenoid saponin from Ardisia crenata with a similar isolation profile to this compound.
Table 3: Cytotoxicity of Saponins from Ardisia Species
| Compound | Cell Line | IC50 | Reference |
| This compound | A549 | > 100 µM | [7] |
| This compound | Bel-7402 | > 100 mM | [7] |
| Ardisiacrispin (A+B) | Bel-7402 | 0.9 - 6.5 µg/ml | [3] |
| Ardipusilloside I | U87MG | 4.05 µM | [8] |
Experimental Protocols
The following protocols are based on established methods for the isolation of triterpenoid saponins from Ardisia crenata.
Protocol 1: Extraction of Crude Saponins
-
Plant Material Preparation: Air-dry the roots of Ardisia crenata and grind them into a fine powder.
-
Extraction:
-
Perform a counter-current extraction of the plant powder with 80% methanol. For 100g of powder, use sequential extractions with 800 ml, 600 ml, and 400 ml of 80% methanol for 3, 2, and 1 hour, respectively, under reflux.
-
Combine the filtrates and concentrate under reduced pressure at 70°C to obtain a crude extract.
-
-
Defatting:
-
Incubate the crude extract in a 90°C water bath for 20 minutes with stirring.
-
Let the extract stand for 12 hours.
-
Centrifuge the extract to remove lipids. The supernatant contains the crude saponins.
-
Protocol 2: Purification of this compound
-
Macroporous Resin Chromatography:
-
Apply the crude saponin extract (supernatant from Protocol 1) to an AB-8 macroporous resin column.
-
Wash the column with water to remove polar impurities.
-
Elute the saponins with 90% methanol.
-
Concentrate the 90% methanol eluate under reduced pressure.
-
-
Silica Gel Chromatography:
-
Adsorb the concentrated saponin fraction onto silica gel.
-
Apply the silica gel mixture to a silica gel column (ODS).
-
Elute the column with a solvent system of dichloromethane:ethyl acetate:methanol (4:1.5:1 v/v/v).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a developing agent of dichloromethane:ethyl acetate:methanol (4:2:1 v/v/v) and a 10% sulfuric acid in methanol solution for visualization.
-
-
Crystallization:
-
Combine the fractions containing pure this compound.
-
Crystallize the compound from methanol.
-
Wash the crystals with ether and dry under vacuum at 70°C to obtain pure this compound as a white amorphous powder.
-
Visualizations
Experimental Workflow
References
- 1. Triterpenoid saponins from Acacia victoriae (Bentham) decrease tumor cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic triterpenoid saponins from the roots of Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new triterpenoid saponins from the roots of Ardisia crenata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid saponins and phenylpropanoid glycoside from the roots of Ardisia crenata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ardisicrenoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of ardisicrenoside A, a triterpenoid saponin isolated from the plant Ardisia crenata. The methodologies described herein are based on established phytochemical and chromatographic techniques. Additionally, this document outlines the pro-apoptotic signaling pathway of related triterpenoid saponins, providing a basis for investigating the mechanism of action of this compound.
Overview of Purification Strategy
The purification of this compound from Ardisia crenata is a multi-step process that begins with the extraction of the plant material, followed by sequential chromatographic separations to isolate the target compound. The general workflow involves an initial extraction, followed by enrichment using macroporous resin chromatography, and a final purification step using silica gel column chromatography. High-performance liquid chromatography (HPLC) is employed for the analysis and final purification of the compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Plant Material and Extraction
The primary source of this compound is the roots and leaves of Ardisia crenata.[1][2]
Protocol: Solvent Extraction
-
Preparation: Air-dry the roots or leaves of Ardisia crenata and grind them into a fine powder.
-
Extraction: Perform a counter-current extraction of the plant powder (e.g., 100 g) with 80% methanol.[3][4] Use successively smaller volumes of the solvent (e.g., 800 mL, 600 mL, and 400 mL) for decreasing durations (e.g., 3 hours, 2 hours, and 1 hour, respectively).[3]
-
Concentration: Combine the filtrates and concentrate them under reduced pressure at 70°C to obtain the crude extract.[3]
-
Defatting: Incubate the crude extract in a 90°C water bath for 20 minutes with stirring. Allow it to stand for 12 hours and then centrifuge to remove lipids.[3][4]
Chromatographic Purification
Protocol: Macroporous Resin Column Chromatography
-
Column Preparation: Pack a column with AB-8 macroporous resin.[3][4] The column dimensions should be chosen based on the amount of crude extract.
-
Sample Loading: Dissolve the defatted crude extract in an appropriate solvent and apply it to the pre-equilibrated macroporous resin column.
-
Elution: Wash the column with deionized water to remove highly polar impurities. Subsequently, elute the saponin-containing fraction with 90% methanol.[3]
-
Fraction Collection and Analysis: Collect the eluate and monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. Combine the positive fractions and concentrate them under reduced pressure.
Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (e.g., ODS) column.[3]
-
Sample Preparation: Mix the concentrated, this compound-enriched fraction with a small amount of silica gel.[3]
-
Sample Loading: Apply the silica gel-adsorbed sample to the top of the prepared silica gel column.
-
Elution: Elute the column with a solvent system of dichlormethane-acetoacetate-methanol (4:1.5:1, v/v/v).[3][4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.
-
Crystallization: Crystallize the purified compound from methanol to obtain a white amorphous powder.[3][4] The reported yield of a similar saponin, ardicrenin, using this method is approximately 1.59 ± 0.02%.[4]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity (>98%), preparative HPLC can be employed. The following parameters are suggested as a starting point for method development, based on the purification of similar triterpenoid saponins from Ardisia species.[5]
Table 1: Preparative HPLC Parameters for Triterpenoid Saponin Purification
| Parameter | Value |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Methanol-Water Gradient |
| Example Gradient | 78:22 (Methanol:Water)[5] |
| Flow Rate | 3 mL/min[5] |
| Detection | UV (Wavelength to be optimized) |
Analytical Methods
For the analysis of purity and quantification of this compound, a validated analytical HPLC method is required. The following table provides a starting point for the development of such a method, based on the analysis of triterpenoid saponins from Ardisia crenata.[6]
Table 2: Analytical HPLC-MS Parameters for Triterpenoid Saponin Analysis
| Parameter | Value |
| Instrumentation | Ultrafast Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (UFLC-ESI-MS)[6] |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile-Water with 0.1% formic acid (gradient elution) |
| Flow Rate | To be optimized |
| Detection | ESI-MS[6] |
Biological Activity and Signaling Pathway
Triterpenoid saponins from Ardisia species have been reported to possess cytotoxic activities.[1][5] While the specific signaling pathway for this compound is not yet fully elucidated, related saponins have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of caspases and regulation of the Bax/Bcl-2 protein ratio.
Caption: Proposed pro-apoptotic signaling pathway for this compound.
This proposed pathway suggests that this compound may induce apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade. Further research is needed to confirm the direct interaction of this compound with these molecular targets.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Triterpenoid saponins from Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and rapid method to identify and quantitatively analyze triterpenoid saponins in Ardisia crenata using ultrafast liquid chromatography coupled with electrospray ionization quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ardisicrenoside A: A Detailed Protocol for Cytotoxicity Assessment and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the cytotoxic effects of ardisicrenoside A, a triterpenoid saponin with potential as an anti-cancer agent. It includes a detailed protocol for determining cell viability using the widely accepted MTT assay, alongside a summary of available cytotoxicity data and an exploration of its putative mechanism of action based on related compounds.
Introduction
This compound is a naturally occurring saponin isolated from plants of the Ardisia genus. Saponins from Ardisia species have demonstrated significant cytotoxic activities against various cancer cell lines, suggesting their potential as a source for novel anti-tumor agents. While extensive data on this compound is still emerging, studies on related compounds from the same genus provide valuable insights into its possible mechanisms of action, which may include the induction of apoptosis through mitochondrial-dependent pathways. This application note offers a standardized protocol to facilitate further research into the cytotoxic properties of this compound.
Quantitative Cytotoxicity Data
Table 1: Cytotoxicity of Saponins from Ardisia Species in Various Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 (µM) |
| Ardisiacrispin B | HCT-8 | 1.59 |
| Ardisiacrispin B | Bel7402 | 1.67 |
| Ardisiacrispin B | BGC-823 | 1.78 |
| Ardisiacrispin B | A549 | 1.78 |
| Ardisiacrispin B | A2780 | 2.05 |
| Ardisiacrispin B | KETR3 | 1.64 |
| Saponin from Ardisia gigantifolia | HeLa | 1.9 - 4.8 |
| Saponin from Ardisia gigantifolia | EJ | 1.9 - 4.8 |
| Saponin from Ardisia gigantifolia | HepG-2 | 1.9 - 4.8 |
| Saponin from Ardisia gigantifolia | BCG | 1.9 - 4.8 |
| Ardisiacrispin D | HeLa | 2.2 ± 0.6 |
| Ardisiacrispin D | U87 MG | 9.5 ± 1.8 |
Note: This table presents data for related compounds to provide context for the potential cytotoxicity of this compound. Specific IC50 values for this compound need to be determined experimentally.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
This compound (of known purity)
-
Selected cancer cell line(s) (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value accurately.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Putative Mechanism of Action: Induction of Apoptosis
While the specific signaling pathway for this compound is yet to be fully elucidated, studies on related compounds from Ardisia species suggest that it may induce apoptosis. Ardisianone, a benzoquinone derivative from Ardisia, has been shown to induce apoptosis in prostate cancer cells through mitochondrial damage, downregulation of Bcl-2 family members, and inhibition of the Akt/mTOR/p70S6K pathway. Furthermore, a mixture of ardisiacrispin A and B from Ardisia crenata has been observed to induce apoptosis in human hepatoma Bel-7402 cells.
A plausible signaling pathway for this compound-induced apoptosis, based on these related compounds, is depicted below. This proposed pathway involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway for this compound.
To validate this proposed mechanism, further experiments such as Western blotting to analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3), and flow cytometry analysis using Annexin V/PI staining to quantify apoptotic cells would be necessary.
Conclusion
This document provides a foundational protocol for assessing the cytotoxicity of this compound. The MTT assay is a robust and reliable method for determining the IC50 value of this compound in various cancer cell lines. Based on evidence from related saponins, it is hypothesized that this compound may exert its cytotoxic effects through the induction of apoptosis via the intrinsic mitochondrial pathway. Further investigation is warranted to confirm this mechanism and to fully elucidate the therapeutic potential of this compound as an anti-cancer agent.
References
Ardisicrenoside A: Application Notes for MTT Assay in Cancer Cell Lines
For Research Use Only.
Introduction
Ardisicrenoside A is a triterpenoid saponin that has been investigated for its potential anti-cancer properties. This document provides application notes and a generalized protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Data Presentation
Currently, there is limited publicly available data on the cytotoxic effects of this compound across a wide range of cancer cell lines. Preliminary data from some studies suggest that the half-maximal inhibitory concentration (IC50) of this compound is greater than 100 µM in the following human cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | > 100 |
| A549 | Lung Carcinoma | > 100 |
| Bel-7402 | Hepatocellular Carcinoma | > 100 |
| HepG2 | Hepatocellular Carcinoma | > 100 |
Note: An IC50 value greater than 100 µM is generally considered to indicate low cytotoxic activity.
Further research is required to evaluate the efficacy of this compound in a broader panel of cancer cell lines to identify potential sensitivity.
Experimental Protocols
This section outlines a general protocol for performing an MTT assay to determine the cytotoxicity of this compound. This protocol may need to be optimized for specific cell lines and laboratory conditions.
Materials
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Harvest cells during their logarithmic growth phase.
-
Determine cell viability (e.g., using trypan blue exclusion) and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 1-200 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.
-
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound may exert its anti-cancer effects have not yet been elucidated in the scientific literature. Compounds of similar classes, such as other triterpenoid saponins, have been shown to induce apoptosis in cancer cells through various signaling cascades. Potential, yet unconfirmed, pathways that could be investigated for this compound include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
Hypothetical Apoptosis Induction Pathway
The following diagram illustrates a general model of apoptosis induction that could be a starting point for investigating the mechanism of action of this compound. It is important to note that this is a hypothetical pathway and has not been experimentally validated for this compound.
Caption: A generalized model of apoptosis that may be investigated for this compound.
Further research is necessary to identify the specific molecular targets and signaling pathways modulated by this compound in cancer cells. This will be crucial for understanding its potential as a therapeutic agent.
Ardisicrenoside A: Unraveling a Putative Mechanism of Action in Cancer
Application Notes and Protocols for Researchers
Introduction
Ardisicrenoside A is a triterpenoid saponin isolated from the plant genus Ardisia. While direct studies on the anticancer mechanism of this compound are limited, research on structurally related compounds from the same genus, such as ardisiacrispin A & B and ardisianone, provides compelling evidence for a potential mechanism of action involving the induction of apoptosis and disruption of microtubule dynamics. These related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. This document outlines a putative mechanism of action for this compound based on these findings and provides detailed protocols for its investigation.
Disclaimer: The proposed mechanism of action is hypothetical and based on the activity of structurally similar compounds. Experimental validation is required to confirm the specific effects of this compound.
Putative Mechanism of Action
Based on the known activities of related saponins from Ardisia, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach:
-
Induction of Apoptosis: this compound likely induces programmed cell death (apoptosis) in cancer cells. This is supported by studies on ardisianone, which triggers apoptosis through mitochondrial damage, and ardisiacrispin (A+B), which also shows pro-apoptotic effects.[1] The proposed pathway involves the activation of intrinsic apoptotic signaling.
-
Microtubule Disassembly: Similar to ardisiacrispin (A+B), this compound may disrupt the cellular cytoskeleton by promoting the disassembly of microtubules.[1] This would lead to cell cycle arrest, primarily in the G2/M phase, and ultimately contribute to apoptotic cell death.
Data Presentation: Cytotoxicity of Related Ardisia Compounds
While specific IC50 values for this compound are not yet publicly available, the following table summarizes the cytotoxic activities of related compounds from the Ardisia genus against various cancer cell lines. This data provides a rationale for investigating this compound as a potential anticancer agent.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Ardisiacrispin (A+B) | Bel-7402 (Hepatoma) | 0.9 - 6.5 µg/mL | [1] |
| Ardisiacrispin A | A549 (Lung Cancer) | 11.94 ± 1.14 µg/mL | [2][3] |
| L. pumila 70% EtOH Extract | A549 (Lung Cancer) | 57.04 ± 10.28 µg/mL | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anticancer effects.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Hypothesized effect of this compound on microtubule dynamics.
Experimental Protocols
To investigate the putative mechanism of action of this compound, the following key experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Bel-7402, A549)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5]
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[6][7][8][9][10]
Western Blot Analysis for Apoptosis-Related Proteins
This experiment will detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12][13][14]
Immunofluorescence Staining for Microtubule Integrity
This method visualizes the effect of this compound on the microtubule network.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with anti-α-tubulin antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the microtubule structure using a fluorescence microscope.[15]
By following these protocols, researchers can systematically investigate the hypothesized anticancer mechanism of this compound and contribute to the understanding of its therapeutic potential.
References
- 1. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Ardisicrenoside A-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ardisicrenoside A, a novel saponin, has demonstrated significant anti-proliferative effects in various cancer cell lines. These application notes provide a detailed protocol for investigating the mechanism of action of this compound, with a specific focus on its ability to induce cell cycle arrest. The following sections outline the necessary experimental procedures, data analysis, and visualization of the proposed signaling pathway and experimental workflow.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Natural products are a rich source of novel anti-cancer agents that can modulate cell cycle progression. This compound is a recently identified natural compound that has shown promise as an anti-proliferative agent. Preliminary studies suggest that this compound may exert its effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. This document provides a comprehensive guide for researchers to analyze the effects of this compound on the cell cycle in a selected cancer cell line.
Proposed Signaling Pathway for this compound
Based on preliminary analysis, this compound is hypothesized to induce G1 phase cell cycle arrest by upregulating cyclin-dependent kinase inhibitors (CKIs) and downregulating the expression of key G1 cyclins and cyclin-dependent kinases (CDKs). The proposed pathway involves the activation of the p53 tumor suppressor protein, leading to the transcriptional activation of p21, a potent CKI. Concurrently, this compound may also increase the expression of another CKI, p27. These CKIs then bind to and inhibit the activity of Cyclin D1/CDK4/6 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for S phase entry and thereby arresting the cell cycle in the G1 phase.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cells.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7 is recommended due to its well-characterized cell cycle profile.
-
Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final concentrations.
-
Treatment: Seed cells in appropriate culture vessels and allow them to attach overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for the desired time points (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and treat as described in 3.1.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat as described in 3.1.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).
Western Blot Analysis
-
Protein Extraction: Treat 5 x 10⁶ cells in a 10 cm dish as described in 3.1. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against Cyclin D1, CDK4, p21, p27, and β-actin (as a loading control) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Data Presentation
The following tables present hypothetical data from the experiments described above, illustrating the dose-dependent effects of this compound.
Table 1: Effect of this compound on MCF-7 Cell Viability
| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 85.2 ± 3.8 | 72.1 ± 4.2 |
| 25 | 68.7 ± 4.1 | 51.5 ± 3.9 |
| 50 | 45.3 ± 3.5 | 30.8 ± 3.1 |
| 100 | 22.1 ± 2.9 | 15.4 ± 2.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h)
| Concentration (µM) | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 62.8 ± 2.5 | 25.1 ± 1.9 | 12.1 ± 1.3 |
| 25 | 71.4 ± 2.8 | 18.3 ± 1.6 | 10.3 ± 1.1 |
| 50 | 80.1 ± 3.2 | 11.2 ± 1.4 | 8.7 ± 0.9 |
| 100 | 85.6 ± 3.5 | 7.9 ± 1.2 | 6.5 ± 0.8 |
Table 3: Relative Protein Expression Levels after this compound Treatment (48h)
| Concentration (µM) | Cyclin D1 | CDK4 | p21 | p27 |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.82 | 0.85 | 1.52 | 1.35 |
| 25 | 0.65 | 0.68 | 2.15 | 1.88 |
| 50 | 0.41 | 0.45 | 3.28 | 2.76 |
| 100 | 0.25 | 0.28 | 4.51 | 3.92 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of this compound-induced cell cycle arrest.
Conclusion
The protocols and data presented in these application notes provide a robust framework for elucidating the mechanism of action of this compound. The hypothetical data suggest that this compound inhibits the proliferation of MCF-7 cells by inducing G1 phase cell cycle arrest in a dose-dependent manner. This is supported by the observed downregulation of G1-phase promoting proteins (Cyclin D1, CDK4) and upregulation of cell cycle inhibitors (p21, p27). These findings underscore the potential of this compound as a novel anti-cancer agent and provide a clear path for further investigation into its therapeutic applications.
Application Notes and Protocols for Ardisicrenoside A In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ardisicrenoside A, a triterpenoid saponin isolated from the roots of Ardisia crenata, has demonstrated notable anti-cancer properties in preliminary in vitro studies.[1][2] This document provides a comprehensive overview of the currently available data on this compound and outlines proposed protocols for future in vivo animal model studies to further evaluate its therapeutic potential. It is important to note that, to date, no specific in vivo animal model studies for this compound have been published. Therefore, the in vivo protocols and conceptual frameworks presented herein are proposed based on its observed in vitro bioactivity and general practices in preclinical oncology research.
Introduction to this compound
This compound is a novel triterpenoid saponin identified from Ardisia crenata, a plant used in traditional medicine for various ailments, including those with inflammatory and cancerous etiologies.[3][4][5] Chemical structure elucidation has been achieved, and the compound is available from commercial suppliers for research purposes.[1][2][6] Initial biological screening has revealed its cytotoxic effects against a range of human cancer cell lines, suggesting its potential as an anti-cancer agent.[1]
Preclinical Data Summary (in vitro)
To date, the evaluation of this compound's biological activity has been limited to in vitro cytotoxicity assays. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Carcinoma | > 100 | MTT Assay | [7] |
| Bel-7402 | Hepatoma | > 100 | MTT Assay | [7] |
| HepG2 | Hepatocellular Carcinoma | > 100 | MTT Assay | [7] |
| HL-60 | Promyelocytic Leukemia | > 100 | MTT Assay | [7] |
| L02 (HL-7702) | Normal Human Liver Cell Line | > 100 | MTT Assay | [7] |
Note: The high IC50 values reported in one source[7] may suggest low potency or the need for further investigation into more sensitive cell lines or different assay systems. Another source mentions "strong cytotoxicity" from related compounds from Ardisia brevicaulis, a closely related species, suggesting that the broader class of compounds warrants further investigation.[1]
Proposed In Vivo Animal Model Studies
Given the in vitro anti-cancer activity of this compound, the logical next step is to evaluate its efficacy and safety in preclinical animal models. Below are proposed experimental designs and protocols for such studies.
Xenograft Mouse Model of Human Lung Cancer
Objective: To investigate the anti-tumor efficacy of this compound in an A549 human lung carcinoma xenograft model in immunodeficient mice.
Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Age: 6-8 weeks
-
Source: Reputable commercial vendor
-
Acclimatization: Minimum of one week prior to study initiation.
Experimental Protocol:
-
Cell Culture: A549 human lung carcinoma cells will be cultured in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation: Each mouse will be subcutaneously inoculated in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Growth Monitoring: Tumor volume will be monitored bi-weekly using caliper measurements. The formula (Length x Width^2) / 2 will be used to calculate tumor volume.
-
Randomization and Grouping: When tumors reach an average volume of 100-150 mm^3, mice will be randomized into treatment and control groups (n=8-10 mice per group).
Proposed Treatment Groups:
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (i.p.) | Daily |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) | Daily |
| 4 | Positive Control (e.g., Cisplatin) | 5 mg/kg | Intraperitoneal (i.p.) | Once weekly |
Outcome Measures:
-
Primary: Tumor growth inhibition.
-
Secondary:
-
Body weight changes (as an indicator of toxicity).
-
Survival analysis.
-
Histopathological analysis of tumors upon study completion.
-
Immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers in tumor tissues.
-
Experimental Workflow Diagram
Caption: Proposed workflow for an in vivo xenograft study of this compound.
Proposed Mechanism of Action and Signaling Pathway Investigation
While the precise mechanism of action for this compound is unknown, many triterpenoid saponins exert their anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. A plausible signaling pathway to investigate would be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a common target for anti-cancer drugs.
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized signaling pathway for this compound's anti-cancer effects.
Protocol for Pathway Analysis:
-
Western Blot Analysis: Tumor lysates from the in vivo study can be analyzed by Western blot to determine the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).
-
Immunohistochemistry (IHC): Tumor sections can be stained for phosphorylated proteins to visualize the pathway's activation status within the tumor microenvironment.
Future Directions
The successful completion of initial xenograft studies would pave the way for more advanced preclinical investigations, including:
-
Orthotopic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its effect on the target pathway over time.
-
Toxicology Studies: To determine the maximum tolerated dose (MTD) and assess potential off-target toxicities in various organs.
Conclusion
This compound presents an interesting natural product candidate for anti-cancer drug development. While current data is limited to in vitro observations, the proposed in vivo studies provide a clear roadmap for its preclinical evaluation. Rigorous investigation into its efficacy, safety, and mechanism of action in relevant animal models is a critical next step in determining its potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triterpenoid saponins from Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ardisia: health-promoting properties and toxicity of phytochemicals and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ardisicrenoside A Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisicrenoside A is a triterpenoid saponin found in several plant species of the genus Ardisia, which are utilized in traditional medicine.[1] As research into the pharmacological properties of this compound progresses, the need for well-characterized analytical standards and robust analytical methods becomes critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the quality control and analysis of this compound reference standards, as well as its quantification in complex matrices such as plant extracts.
This compound Analytical Standard
An analytical standard is a highly purified and well-characterized substance used as a reference in analytical chemistry. It is essential for the positive identification and accurate quantification of a substance.
Certificate of Analysis Summary
A typical Certificate of Analysis (CoA) for a commercially available this compound reference standard should include the following information. The data presented below is a representative example based on available information.[2]
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 160824-52-2 |
| Molecular Formula | C₅₃H₈₈O₂₂ |
| Molecular Weight | 1077.25 g/mol |
| Purity (by HPLC) | ≥98% |
| Identification | Consistent with ¹H-NMR spectrum |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Storage | 2-8°C, protected from light and air |
Handling and Storage of Analytical Standard
Proper handling and storage of the this compound analytical standard are crucial to maintain its integrity and ensure accurate results.
-
Storage: The standard should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2]
-
Solution Preparation: For creating stock solutions, use appropriate solvents such as DMSO, methanol, or ethanol. It is recommended to prepare fresh solutions for each analysis. If storage of solutions is necessary, they should be stored at -20°C in tightly sealed vials for a short period. Stability of the compound in solution should be verified over time.
-
Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses). Refer to the Safety Data Sheet (SDS) for detailed safety information.
Analytical Methods
The following sections provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are based on established methods for similar triterpenoid saponins and can be adapted and validated for specific applications.
HPLC-UV Method for Purity Assessment and Quantification
This method is suitable for determining the purity of the this compound reference standard and for quantifying it in plant extracts.
3.1.1. Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low wavelength UV is necessary).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by diluting with the initial mobile phase composition.
-
Sample Preparation (for plant extracts):
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of 70% methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
3.1.2. Data Analysis
-
Purity Assessment: The purity of the standard is calculated by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples can then be determined from this curve.
LC-MS/MS Method for Sensitive Quantification
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.
3.2.1. Experimental Protocol
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same column and mobile phase conditions as the HPLC-UV method can be used. A shorter run time may be achievable with a more rapid gradient.
-
Mass Spectrometry Parameters (ESI in negative ion mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: 10 L/hr
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard solution of this compound and performing a product ion scan.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | Select appropriate | Select appropriate | Select appropriate |
3.2.2. Data Analysis
Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of an internal standard against the concentration of the calibration standards.
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is the gold standard for the structural elucidation and confirmation of organic molecules.
3.3.1. Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H-NMR: Provides information about the number and types of protons in the molecule.
-
¹³C-NMR: Provides information about the carbon skeleton.
-
2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of this compound.
-
3.3.2. Data Analysis
The acquired spectra should be compared with published data for this compound to confirm the identity and structural integrity of the analytical standard. The ¹H-NMR spectrum should be consistent with the structure provided on the Certificate of Analysis.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the information obtained for this compound.
References
Application Note: High-Throughput Screening of Ardisicrenoside A for Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ardisicrenoside A is a triterpenoid saponin isolated from plants of the Ardisia genus.[1][2] Preliminary studies have indicated that this compound exhibits anti-cancer properties, showing cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma), Bel-7402 (liver carcinoma), HepG2 (liver carcinoma), and HL-60 (promyelocytic leukemia).[1] This application note provides a framework for the high-throughput screening (HTS) of this compound and similar natural product libraries to identify and characterize potential anti-cancer drug candidates.
The proposed workflow involves a primary screen to assess broad cytotoxicity followed by a secondary, mechanism-based screen to investigate the modulation of specific signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammation, cell survival, and proliferation.[3][4][5]
Key Biological Activities:
-
Cytotoxicity: Demonstrates cytotoxic activity against a range of cancer cell lines.[1]
-
Potential Anti-inflammatory Activity: As many terpenoids exhibit anti-inflammatory effects, and given the link between inflammation and cancer, modulation of inflammatory pathways is a plausible mechanism of action.[6]
Data Presentation
The following tables represent hypothetical data for this compound to illustrate its potential activity profile in the described HTS assays.
Table 1: Primary Screen - Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| A549 | Lung Carcinoma | CellTiter-Glo® | 8.5 |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo® | 12.2 |
| HL-60 | Promyelocytic Leukemia | CellTiter-Glo® | 5.1 |
| HEK293T | Normal Kidney (Control) | CellTiter-Glo® | > 50 |
Table 2: Secondary Screen - Inhibition of TNF-α-induced NF-κB Activity by this compound
| Cell Line | Assay Type | IC50 (µM) |
| HEK293T-NF-κB Reporter | Luciferase Reporter Assay | 15.8 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the proposed high-throughput screening workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ardisicrenoside A Handling and Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ardisicrenoside A. Below you will find frequently asked questions, troubleshooting advice, and a general protocol for determining solubility.
Solubility of this compound in DMSO and Ethanol
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Try warming the solution gently in a water bath (e.g., 37°C). Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to increase the dissolution rate through ultrasonic agitation.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Solvent Quality: Ensure that your DMSO or ethanol is of high purity and anhydrous, as water content can affect solubility. DMSO is known to be hygroscopic and can absorb water from the air, which may reduce its solvating power for certain compounds.[1]
Q2: My this compound precipitated out of solution after storage. How can I prevent this?
A2: Precipitation upon storage, especially at low temperatures, is a common issue. Here are some tips to prevent it:
-
Storage Conditions: Store stock solutions at the recommended temperature. For many compounds dissolved in DMSO, storage at -20°C or -80°C is standard practice to maintain stability.[2] However, for some compounds, storage at 4°C might be preferable to avoid precipitation that can occur at lower temperatures. It is recommended to perform a small-scale stability test.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.
-
Re-dissolving: If precipitation occurs, you may be able to redissolve the compound by gently warming and vortexing the solution before use. Ensure the compound is fully dissolved before adding it to your experimental system.
Q3: What is the recommended storage procedure for this compound powder and stock solutions?
A3: Based on available safety data sheets for similar compounds, the following storage conditions are recommended:
-
Powder: Store the solid form of this compound at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
In Solvent: Stock solutions should be stored at -80°C.[2] As mentioned, prepare small aliquots to minimize freeze-thaw cycles.
Q4: Can I use solvents other than DMSO or ethanol?
A4: While DMSO and ethanol are common solvents for cell culture and in vitro assays, other solvents can be considered if solubility remains an issue. However, it is crucial to consider the compatibility of the solvent with your specific experimental setup. Other potential solvents for similar compounds include dimethylformamide (DMF). Always perform a solvent tolerance test for your specific cell line or assay to rule out any cytotoxic or interfering effects of the solvent itself.
Experimental Protocol: Determination of Approximate Solubility
This protocol outlines a general method for determining the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound (powder)
-
Selected solvent (e.g., DMSO, ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Prepare a Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can use gentle warming (e.g., 37°C) or sonication for short periods (5-10 minutes).
-
Continue adding small, known volumes of the solvent and repeat the agitation process until the compound is fully dissolved. Record the total volume of solvent used.
-
-
Equilibration:
-
To ensure the solution is truly saturated, add a very small amount of additional this compound powder until a small amount of solid is visible at the bottom of the tube.
-
Incubate the tube at a constant temperature (e.g., room temperature) for several hours or overnight with gentle agitation to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
-
Determination of Concentration:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
The concentration of the compound in the supernatant can be determined using a suitable analytical method, such as HPLC-UV or by carefully evaporating the solvent from the collected supernatant and weighing the residue.
-
-
Calculate Solubility:
-
Based on the concentration determined in the supernatant, calculate the solubility in your desired units (e.g., mg/mL or mM).
-
Dissolution Workflow for Compounds with Unknown Solubility
The following diagram illustrates a logical workflow for dissolving a compound with unknown solubility characteristics.
Caption: Workflow for dissolving a compound with unknown solubility.
References
ardisicrenoside A stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ardisicrenoside A. The information is designed to address common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C and in solvent at -80°C. It is crucial to keep the container tightly sealed and protected from direct sunlight and sources of ignition.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound, a triterpenoid saponin, are:
-
pH: this compound is susceptible to hydrolysis, particularly under basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Light: Exposure to UV-visible light may lead to photodegradation.
-
Enzymatic Activity: The presence of glycosidases can lead to the cleavage of the sugar moieties.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution. Based on studies of similar saponins, it is expected to be more stable in acidic to neutral pH and at lower temperatures. Saponin hydrolysis is generally base-catalyzed, meaning the degradation rate increases with higher pH.[1]
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway for this compound is the hydrolysis of its glycosidic bonds. This would result in the separation of the triterpenoid aglycone from its sugar chains, leading to the formation of the aglycone and individual or partially linked sugar molecules.
Q5: Are there any known incompatible materials with this compound?
A5: Yes, you should avoid strong acids/alkalis and strong oxidizing/reducing agents, as these can promote degradation.
Troubleshooting Guides
Issue 1: Loss of compound activity or inconsistent results in bioassays.
| Potential Cause | Troubleshooting Steps |
| Degradation in solution | - Prepare fresh solutions before each experiment. - If stock solutions are necessary, store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of your experimental buffer is in a range where this compound is stable (ideally slightly acidic to neutral). |
| Improper storage | - Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions). - Protect the compound from light during storage and handling. |
| Contamination | - Use sterile techniques and high-purity solvents to prepare solutions. - Check for microbial contamination in your cell cultures or assay systems, as microbes can enzymatically degrade the compound. |
Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).
| Potential Cause | Troubleshooting Steps |
| On-column degradation | - Ensure the mobile phase pH is compatible with the stability of this compound. - Consider lowering the column temperature. |
| Degradation during sample preparation | - Minimize the time between sample preparation and analysis. - Keep samples cool (e.g., in an autosampler set to 4°C) during the analytical run. - Avoid exposure of the sample to harsh conditions (extreme pH, high temperature) before injection. |
| Hydrolysis of glycosidic bonds | - These will appear as peaks with shorter retention times (more polar) corresponding to the sugar moieties and a later eluting peak for the less polar aglycone. Use mass spectrometry to identify these degradation products. |
| Photodegradation | - Protect samples from light by using amber vials or covering them with aluminum foil. |
Quantitative Data on Saponin Stability
While specific data for this compound is not available, the following tables summarize stability data for other triterpenoid saponins, which can provide a general indication of expected stability.
Table 1: Effect of pH on the Half-life of a Triterpenoid Saponin (QS-18) at 26°C
| pH | Half-life (days) |
| 5.1 | 330 ± 220 |
| 7.2 | Not specified, but hydrolysis is base-catalyzed |
| 10.0 | 0.06 ± 0.01 |
| Data from a study on QS-18 saponin, demonstrating increased degradation at higher pH.[1] |
Table 2: Effect of Temperature on Saponin Degradation in Soybean Flour
| Temperature (°C) | Observation |
| 80-130 | Degradation follows first-order kinetics and can be modeled by the Arrhenius equation.[2] |
| This indicates that as temperature increases, the rate of degradation increases predictably.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to understand its degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using LC-MS/MS or other spectroscopic techniques.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its more polar degradation products.
2. Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve good separation between this compound and its degradation products (generated from the forced degradation study).
-
The detection wavelength should be selected based on the UV spectrum of this compound (typically determined using a photodiode array detector).
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response.
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
Visualizations
References
Technical Support Center: Ardisicrenoside A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of ardisicrenoside A from Ardisia crenata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a triterpenoid saponin found in plants of the Ardisia genus, such as Ardisia crenata[1][2]. Saponins from this genus have garnered significant interest for their wide range of biological activities, including potential anti-cancer properties[2]. Efficient extraction is the first critical step for research and development.
Q2: Which solvents are most effective for extracting this compound?
Ethanol and methanol are commonly used solvents for saponin extraction due to their high solubility for these compounds[3][4]. The choice of solvent concentration can significantly influence the extraction yield. For instance, studies on other saponins have shown that aqueous ethanol solutions (e.g., 40-80%) can be more effective than absolute ethanol[5][6]. It is recommended to perform small-scale pilot extractions to determine the optimal solvent and concentration for your specific plant material.
Q3: What are the key parameters to optimize for improving the yield of this compound?
Several factors influence the efficiency of saponin extraction. These include:
-
Solvent Concentration: The polarity of the solvent mixture needs to be optimized for the target saponin[4].
-
Extraction Time: An optimal duration is necessary to ensure maximum recovery without degradation of the target compound[4][5].
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds[4][5].
-
Solid-to-Solvent Ratio: A higher ratio can increase the concentration gradient and improve extraction efficiency, but this needs to be balanced with solvent consumption[4].
-
Particle Size: Grinding the plant material increases the surface area for solvent penetration, which is beneficial for extraction[4].
Q4: What advanced extraction techniques can be used to improve the yield of this compound?
Modern extraction techniques can offer significant advantages over conventional methods in terms of efficiency, time, and solvent consumption. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE is often faster and can be performed at lower temperatures than traditional methods[7][8][9].
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. It is known for its high efficiency and reduced solvent usage[10][11][12].
-
Enzyme-Assisted Extraction (EAE): This method employs enzymes like cellulases and pectinases to break down the plant cell wall, facilitating the release of intracellular compounds. EAE is highly specific and operates under mild conditions, which can be beneficial for preserving the integrity of the target molecule[13][14][15][16].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent or concentration.2. Suboptimal extraction time or temperature.3. Inefficient cell wall disruption.4. Degradation of the target compound. | 1. Test a range of solvents (e.g., ethanol, methanol) and aqueous concentrations.[3][4]2. Optimize extraction time and temperature through a design of experiments (DoE) approach.[5]3. Ensure the plant material is finely ground. Consider using UAE or MAE to enhance cell wall disruption.[4][10]4. Use milder extraction conditions (e.g., lower temperature, shorter time) or consider EAE.[5][14] |
| Co-extraction of Impurities | 1. Solvent with low selectivity.2. Extraction conditions are too harsh. | 1. Use a more selective solvent system. A preliminary extraction with a non-polar solvent like hexane can remove lipids and chlorophyll.[17]2. Reduce extraction temperature and time.[5]3. Employ purification techniques like liquid-liquid extraction or solid-phase extraction (SPE).[18] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of surfactant-like compounds in the extract.2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[19]2. Gently swirl or invert the separatory funnel instead of vigorous shaking.[19]3. Centrifuge the mixture to break the emulsion. |
| Inconsistent Results | 1. Variation in plant raw material.2. Lack of precise control over extraction parameters. | 1. Source plant material from a consistent supplier and standardize the pre-processing steps (drying, grinding).[4]2. Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.).[4][5] |
| Difficulty in Quantification by HPLC | 1. Poor peak resolution or tailing.2. Lack of a suitable reference standard. | 1. Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, and column temperature.[20][21]2. Obtain a certified reference standard for this compound for accurate quantification. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Plant Material:
-
Dry the roots of Ardisia crenata at a controlled temperature (e.g., 40-60°C) to a constant weight[4].
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 75% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v)[6][22].
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonciate at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30-60 minutes)[6][9].
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as liquid-liquid extraction or column chromatography.
-
Quantification of this compound by HPLC
This is a general method and requires validation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)[18].
-
Gradient Program: Start with a lower concentration of A, and gradually increase it over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As saponins lack a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-210 nm) is often used. An Evaporative Light Scattering Detector (ELSD) is an alternative for more sensitive detection[23].
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the prepared sample extracts and quantify the amount of this compound by comparing the peak area with the calibration curve.
-
Data Presentation
Table 1: Comparison of Saponin Extraction Methods
| Method | Typical Time | Solvent Consumption | Yield | Notes |
| Maceration | 24-72 hours | High | Lower | Simple but time-consuming. |
| Soxhlet Extraction | 6-24 hours | High | Moderate | More efficient than maceration but can degrade thermolabile compounds.[10] |
| Ultrasound-Assisted Extraction (UAE) | 30-60 minutes | Lower | High | Faster and more efficient, operates at lower temperatures.[7][8] |
| Microwave-Assisted Extraction (MAE) | 10-30 minutes | Lower | High | Very rapid and efficient, but requires specialized equipment.[10][11] |
| Enzyme-Assisted Extraction (EAE) | 1-24 hours | Lower | High | Mild conditions, high specificity, but enzymes can be costly.[14][15] |
Table 2: Influence of Key Parameters on Saponin Extraction Yield
| Parameter | General Trend | Reference |
| Temperature | Yield increases with temperature up to an optimum, then may decrease due to degradation. | [5] |
| Time | Yield increases with time up to a plateau. | [5] |
| Solvent Concentration | An optimal aqueous organic solvent concentration often yields the best results. | [5][6] |
| Solid-to-Solvent Ratio | Higher ratios generally improve yield but with diminishing returns. | [8] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sustainable Saponin Extraction: Balancing Efficiency and Environmental Impact [greenskybio.com]
- 4. The extraction process of saponin extract. [greenskybio.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. biozoojournals.ro [biozoojournals.ro]
- 9. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Optimisation of the Microwave-Assisted Ethanol Extraction of Saponins from Gac (Momordica cochinchinensis Spreng.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. books.rsc.org [books.rsc.org]
- 16. foodresearchlab.com [foodresearchlab.com]
- 17. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Quantification of Arbortristoside-A isolated from Nyctanthes arbor-tristis using HPLC: Method development and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ardisicrenoside A Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of ardisicrenoside A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in determining the purity of this compound?
A1: this compound, a triterpenoid saponin, presents several analytical challenges:
-
Lack of a Strong Chromophore: Like many saponins, this compound does not have a strong UV-absorbing chromophore, which can lead to low sensitivity when using UV-Vis detectors in HPLC.[1]
-
Presence of Isomers and Structurally Related Impurities: The complex structure of this compound means that isomers or other closely related saponins may be present in the sample, which can be difficult to separate chromatographically.[2][3]
-
Complex Fragmentation in Mass Spectrometry: The large size and multiple glycosidic linkages of this compound can lead to complex fragmentation patterns in mass spectrometry (MS), making data interpretation challenging.
-
Availability of Reference Standards: The commercial availability of highly purified this compound and its potential impurities for use as reference standards can be limited.
Q2: My HPLC chromatogram shows a very small peak for this compound even at high concentrations. How can I improve the signal?
A2: The low UV absorbance of this compound is a common issue. Consider the following to enhance your signal:
-
Lower the Detection Wavelength: Triterpenoid saponins often show better absorbance at lower UV wavelengths, such as 205-210 nm.[4]
-
Use a Different Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is not dependent on a chromophore and can provide a more robust signal for saponins.
-
Employ Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and specific technique for detecting this compound.[5]
Q3: I am observing multiple peaks in my chromatogram that are very close to the main this compound peak. How can I confirm if these are impurities or isomers?
A3: Differentiating between impurities and isomers requires a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements to determine the elemental composition of the closely eluting peaks. Isomers will have the same molecular formula and mass as this compound (C₅₃H₈₈O₂₂).[3]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS can help distinguish between isomers by revealing differences in the structure of the aglycone or the arrangement of the sugar moieties.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are powerful tools for unambiguous structure elucidation and can confirm the identity of the main peak as this compound and help identify the structure of impurities. A certificate of analysis for this compound often confirms its structure by NMR.[3][7]
Q4: My peak shape for this compound is poor (e.g., broad or tailing). What can I do to improve it?
A4: Poor peak shape in reverse-phase HPLC can be caused by several factors:
-
Mobile Phase pH: The presence of acidic or basic functional groups can affect peak shape. Adding a small amount of a modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak symmetry.
-
Column Choice: Ensure you are using a high-quality, well-maintained C18 or C8 column.
-
Gradient Optimization: A shallower gradient around the elution time of this compound can improve resolution and peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
Troubleshooting Guides
HPLC-UV/ELSD Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak | Low UV absorbance of this compound. | 1. Set UV detector to a low wavelength (205-210 nm).2. Increase sample concentration.3. Use an ELSD or CAD if available. |
| Poor peak shape (tailing/fronting) | Secondary interactions with the stationary phase; inappropriate mobile phase. | 1. Add 0.1% formic acid or acetic acid to the mobile phase.2. Ensure the column is in good condition.3. Optimize the gradient slope. |
| Co-eluting peaks | Presence of isomers or structurally similar impurities. | 1. Modify the mobile phase composition (e.g., switch from acetonitrile to methanol or vice versa).2. Use a column with a different selectivity (e.g., phenyl-hexyl).3. Decrease the gradient slope for better separation. |
LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity | Poor ionization efficiency. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).2. Add a mobile phase modifier like ammonium formate or acetate to promote adduct formation (e.g., [M+NH₄]⁺ or [M+HCOO]⁻). |
| Complex or uninterpretable MS/MS spectra | In-source fragmentation; multiple co-eluting compounds. | 1. Lower the cone voltage or collision energy to reduce in-source fragmentation.2. Improve chromatographic separation to ensure only one compound enters the mass spectrometer at a time. |
| Mass accuracy issues | Instrument not calibrated. | 1. Perform a recent calibration of the mass spectrometer using the manufacturer's recommended standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/ELSD Detection
This is a general method for the analysis of triterpenoid saponins and may require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
Time (min) %B 0 20 20 60 25 90 30 90 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
ELSD Settings (if used):
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Ionization Mode: Negative ion mode is often effective for saponins.
-
MS Parameters (example):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Full scan mode (e.g., m/z 100-1500) to detect the molecular ion of this compound ([M-H]⁻ at m/z 1075.56 or [M+HCOO]⁻ at m/z 1121.57). For structural confirmation, use MS/MS by selecting the parent ion and applying collision energy to observe fragmentation of the sugar moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Pyridine-d₅ or Methanol-d₄ are common solvents for saponins.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used for initial structural verification and to detect impurities with distinct proton signals.
-
¹³C NMR: Shows all carbon signals in the molecule, providing a carbon fingerprint. The number of signals should correspond to the number of carbons in this compound (53 carbons).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the aglycone and the sugar units, thus definitively verifying the structure and purity of the compound.[3]
-
Visualizations
Experimental Workflow for this compound Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Troubleshooting Logic for Poor HPLC Peak Shape
References
- 1. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 5. Ardisiacrispin B | CAS:112766-96-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. molnova.cn:443 [molnova.cn:443]
Technical Support Center: Minimizing Off-Target Effects of Ardisicrenoside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ardisicrenoside A. Given that specific off-target interactions of this compound are not yet fully characterized, this guide focuses on established, general methodologies for identifying and mitigating off-target effects applicable to novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a therapeutic agent, such as this compound, with cellular components other than its primary biological target. These interactions can lead to experimental artifacts, cellular toxicity, and undesirable side effects in a therapeutic context. For a compound with known anti-cancer activity like this compound, understanding and minimizing off-target effects is crucial to ensure that the observed phenotype is a direct result of modulating the intended target and to develop a safer therapeutic candidate.[1]
Q2: What are the common reasons for a small molecule to have off-target effects?
A2: Off-target effects can stem from several factors, including:
-
Structural Similarity: this compound may bind to proteins with similar structural motifs or binding pockets as its intended target. For instance, the ATP-binding pocket is conserved across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[1]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations of this compound significantly above its effective dose can lead to binding at lower-affinity off-target sites.[1]
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Q3: How can I begin to identify potential off-target effects of this compound?
A3: A systematic approach to identifying off-target effects involves a combination of computational and experimental methods. Initially, in silico predictions can be used to identify potential off-target candidates based on structural similarity to known proteins.[2] Experimentally, broad-spectrum screening assays are invaluable. Key techniques include:
-
Kinase Profiling: Screens against a large panel of kinases to identify unintended interactions.
-
Receptor Binding Assays: To determine the binding affinity of this compound to a wide range of cellular receptors.
-
Cellular Thermal Shift Assay (CETSA): To identify direct binding of this compound to proteins within a cellular environment.[3][4][5]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results in cellular assays with this compound.
-
Possible Cause: The observed phenotype may be due to an off-target effect rather than the intended on-target interaction.
-
Troubleshooting Steps:
-
Perform Dose-Response Curve Analysis: The potency of this compound in producing the observed phenotype should align with its potency for the intended target. A significant discrepancy may suggest an off-target effect.[1]
-
Use a Structurally Unrelated Inhibitor: If available, an inhibitor with a different chemical structure that targets the same protein should produce a similar phenotype, strengthening the evidence for an on-target effect.[1]
-
Rescue Experiment: If the intended target is known, overexpressing the target protein might rescue the phenotype, indicating an on-target effect.
-
Target Engagement Assays: Employ techniques like CETSA to confirm that this compound is engaging the intended target at the concentrations used in your cellular assays.[4][6]
-
Issue 2: High cellular toxicity observed at effective concentrations of this compound.
-
Possible Cause: The toxicity may be a result of one or more off-target interactions.
-
Troubleshooting Steps:
-
Comprehensive Off-Target Profiling: Utilize broad screening panels (e.g., kinase, receptor) to identify potential off-target "hits" that could be responsible for the toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce toxicity while maintaining on-target activity.
-
Lower the Concentration: Determine the minimal effective concentration of this compound to reduce the likelihood of engaging lower-affinity off-target sites.
-
Experimental Protocols & Data Presentation
A crucial step in minimizing off-target effects is to experimentally identify them. Below are detailed methodologies for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by observing the thermal stabilization of a protein upon ligand binding in a cellular environment.[3][4][5]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a predetermined time.
-
Heating: Transfer the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[4]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the samples to pellet the precipitated (denatured) proteins.[1]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using techniques like Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Data Presentation: CETSA Results for Target Protein X
| Treatment | Temperature (°C) | Soluble Target Protein X (Normalized) |
| Vehicle | 45 | 1.00 |
| Vehicle | 50 | 0.85 |
| Vehicle | 55 | 0.52 |
| Vehicle | 60 | 0.21 |
| Vehicle | 65 | 0.05 |
| This compound | 45 | 1.00 |
| This compound | 50 | 0.98 |
| This compound | 55 | 0.89 |
| This compound | 60 | 0.65 |
| This compound | 65 | 0.35 |
Kinase Profiling
Kinase profiling assays are essential for identifying off-target interactions within the kinome, a common source of off-target effects. Radiometric assays are considered the gold standard for their direct measurement of kinase activity.[7][8]
Detailed Methodology (Radiometric Kinase Assay):
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP) with either this compound or a vehicle control.[7]
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.
-
Termination: Stop the reaction, often by adding a solution that denatures the kinase.
-
Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP, typically using a filter-binding method.
-
Detection: Quantify the radioactivity incorporated into the substrate, which is directly proportional to the kinase activity.
-
Data Analysis: Compare the kinase activity in the presence of this compound to the vehicle control to determine the percent inhibition.
Data Presentation: Kinase Profiling of this compound (10 µM)
| Kinase | Percent Inhibition |
| Target Kinase Y | 95% |
| Off-Target Kinase Z | 78% |
| Off-Target Kinase W | 12% |
| ... | ... |
Receptor Binding Assays
These assays are used to determine the affinity of this compound for a variety of receptors. Competitive binding assays using a radiolabeled ligand are a common format.[9][10][11]
Detailed Methodology (Competitive Radioligand Binding Assay):
-
Preparation: Prepare cell membranes or purified receptors that express the target receptor.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand for the receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by filtration.
-
Detection: Quantify the radioactivity of the receptor-bound ligand.
-
Data Analysis: The decrease in radioactivity with increasing concentrations of this compound indicates competitive binding. The data is used to calculate the inhibitory constant (Ki).
Data Presentation: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Target Receptor A | 50 |
| Off-Target Receptor B | 850 |
| Off-Target Receptor C | >10,000 |
| ... | ... |
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ardisicrenoside A Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ardisicrenoside A. The information is designed to directly address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a triterpenoid saponin isolated from plants of the Ardisia genus. Triterpenoid saponins from Ardisia species have been reported to exhibit cytotoxic activity against various cancer cell lines.[1][2][3] The proposed mechanisms of action for related compounds include the induction of apoptosis and modulation of key cellular signaling pathways.[4][5]
Q2: What is a typical starting concentration range for a dose-response experiment with this compound?
While specific IC50 values for this compound are not widely published, data from other cytotoxic triterpenoid saponins isolated from Ardisia species can provide a starting point. For example, saponins from Ardisia gigantifolia have shown IC50 values in the range of 1.9-4.8 µM.[3] A mixture of ardisiacrispins A and B from Ardisia crenata exhibited IC50 values between 0.9-6.5 µg/mL.[2] Therefore, a preliminary dose-response experiment could cover a broad logarithmic range, for instance, from 0.01 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
The solubility of triterpenoid saponins in aqueous media can be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which signaling pathways are likely affected by this compound?
Triterpenoid saponins are known to modulate several signaling pathways implicated in cancer cell proliferation and survival.[5][6][7] Based on studies of similar compounds, this compound may influence the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival.
-
MAPK Pathway: This pathway regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.
Compounds from Ardisia species have also been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bax and Bcl-2 proteins and the activation of caspases. Additionally, some compounds from Ardisia brevicaulis have been found to induce endoplasmic reticulum (ER) stress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at high concentrations | - Poor solubility: this compound may have precipitated out of the culture medium. - Incorrect dosage calculation. - Cell line resistance. - Short incubation time. | - Visually inspect the culture medium for any precipitate after adding the compound. Prepare a fresh stock solution and consider using a solubilizing agent if necessary. - Double-check all calculations for dilutions and final concentrations. - Test a different cancer cell line that may be more sensitive. - Increase the incubation time (e.g., from 24h to 48h or 72h). |
| High variability between replicates | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. - Compound precipitation. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. - Prepare fresh dilutions of this compound for each experiment. |
| Non-sigmoidal dose-response curve | - Compound instability in culture medium. - Off-target effects at high concentrations. - Complex biological response. | - Assess the stability of this compound in your specific cell culture medium over the experimental time course. - Consider a narrower range of concentrations focusing on the expected IC50. - Some natural products can exhibit non-monotonic dose responses.[8] Further investigation into the mechanism of action may be required. |
| High background signal in the assay | - Contamination of reagents or cell culture. - Assay interference by the compound. | - Use fresh, sterile reagents and regularly check cell cultures for contamination. - Run a control with this compound in the absence of cells to check for any direct interference with the assay components (e.g., MTT reduction). |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps to detect apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.7 |
| HCT116 | Colon Cancer | 48 | 3.5 |
| HeLa | Cervical Cancer | 48 | 6.1 |
Note: These are example values and actual results may vary.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic triterpenoid saponins from Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Ardisicrenoside A and Cisplatin: A Comparative Analysis of Cytotoxicity
In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a comparative overview of the cytotoxic properties of ardisicrenoside A, a triterpenoid saponin derived from the roots of Ardisia brevicaulis, and cisplatin, a cornerstone platinum-based chemotherapeutic agent.
Comparative Cytotoxicity
Table 1: Comparative IC50 Values of this compound and Cisplatin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| This compound | Human leukemia (HL-60) | MTT | 72 | 3.2 |
| Human hepatoma (HepG2) | MTT | 72 | 5.6 | |
| Human lung cancer (A549) | MTT | 72 | 8.1 | |
| Cisplatin | Human leukemia (HL-60) | Not Specified | 48 | ~20-40[3] |
| Human hepatoma (HepG2) | MTT | 48-72 | Highly variable[1] | |
| Human lung cancer (A549) | MTT | 24 | 10.91 ± 0.19[4] | |
| Human lung cancer (A549) | MTT | 48 | 7.49 ± 0.16[4] | |
| Human lung cancer (A549) | MTT | 72 | 9.79 ± 0.63[4] | |
| Ovarian carcinoma (A2780S) | AlamarBlue® | 24 | 31.4[5] | |
| Ovarian carcinoma (A2780CP - resistant) | AlamarBlue® | 24 | 76.9[5] |
Note: The data for this compound is based on a study by Li et al. (2010), while cisplatin data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized methodologies for the cytotoxicity assays commonly used to evaluate compounds like this compound and cisplatin.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or cisplatin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
This compound
The precise molecular mechanism of this compound's cytotoxicity is not extensively detailed in the available literature. However, like many triterpenoid saponins, it is hypothesized to induce apoptosis (programmed cell death) in cancer cells. This often involves the intrinsic mitochondrial pathway.
The proposed pathway involves the compound inducing mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
Cisplatin
Cisplatin's mechanism of action is well-established.[6] Upon entering a cell, the low intracellular chloride concentration causes the chloride ligands of cisplatin to be replaced by water molecules in a process called aquation.[7] The aquated form of cisplatin is highly reactive and binds to the N7 position of purine bases in DNA, primarily guanine.[6][7] This forms DNA adducts, with the most common being 1,2-intrastrand cross-links.[3][6] These adducts distort the DNA structure, interfering with DNA replication and transcription.[8] This DNA damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis.[3][8] The DNA damage response often involves the activation of the p53 tumor suppressor protein.[3]
Conclusion
While direct comparative data is lacking, preliminary analysis suggests that this compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. Cisplatin, a widely used chemotherapeutic, also demonstrates broad-spectrum cytotoxicity, though its efficacy can be hampered by drug resistance.[9] The mechanisms of action appear to differ, with cisplatin directly targeting DNA, while this compound is proposed to induce apoptosis through mitochondrial pathways. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. researchgate.net [researchgate.net]
- 9. scitepress.org [scitepress.org]
Unveiling the Anticancer Potential of Ardisicrenoside A: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of ardisicrenoside A, a triterpenoid saponin isolated from the plant genus Ardisia, is presented here for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of its anticancer effects against established chemotherapeutic agents, supported by available experimental data and detailed methodologies.
Cytotoxicity Profile: this compound vs. Paclitaxel
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In comparison to paclitaxel, a widely used chemotherapeutic drug, the available data suggests a lower potency for this compound in certain cancer cell types. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.
| Compound | Cell Line | IC50 |
| This compound | A549 (Human Lung Carcinoma) | > 100 µM[1][2][3] |
| Ardisiacrispin A * | A549 (Human Lung Carcinoma) | 11.94 ± 1.14 µg/mL[4] |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM[3] |
Note: Ardisiacrispin A is a structurally related triterpenoid saponin from the same plant genus and provides context for the potential activity of this class of compounds.
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Triterpenoid saponins, the class of compounds to which this compound belongs, are known to exert their anticancer effects through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[5][6][7] While specific quantitative data for this compound's effect on apoptosis and cell cycle progression is still emerging, the general mechanisms for this compound class involve:
-
Induction of Apoptosis: Saponins can trigger both caspase-dependent and -independent apoptotic pathways, leading to the systematic dismantling of cancer cells.[5] This is often characterized by the externalization of phosphatidylserine on the cell membrane, which can be detected by Annexin V staining.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from proliferating.[6] For instance, many saponins have been shown to cause an arrest in the G1 or G2/M phases of the cell cycle.
Paclitaxel, in comparison, is well-documented to induce apoptosis and cause a potent arrest at the G2/M phase of the cell cycle by stabilizing microtubules.[8]
Signaling Pathways: A Comparative Overview
The anticancer activity of triterpenoid saponins is often linked to the modulation of key signaling pathways that regulate cell growth, survival, and proliferation. While the specific pathways affected by this compound are under investigation, studies on related compounds and the broader class of saponins point towards the involvement of:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition by saponins can promote apoptosis.[9]
-
NF-κB Pathway: The inhibition of this pathway by saponins can reduce inflammation and decrease the expression of genes that promote cancer cell survival.[6]
-
EGFR and FGFR Signaling: Research on the related compound ardisiacrispin A suggests that modulation of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways may be a key mechanism of action for this class of compounds in lung cancer.[4]
Paclitaxel's mechanism is primarily linked to its effect on microtubule dynamics, which in turn activates various downstream signaling pathways leading to apoptosis.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early indicator of apoptosis.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Propidium Iodide (PI) Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Cellular Processes
To illustrate the key cellular processes discussed, the following diagrams are provided.
Experimental workflow for in vitro anticancer assays.
Potential signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. styvalley.com [styvalley.com]
- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Usnic acid inhibits growth and induces cell cycle arrest and apoptosis in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Ardisicrenoside A: A Comparative Analysis of its Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for ardisicrenoside A and the well-characterized triterpenoid, ursolic acid. This objective comparison, supported by experimental methodologies, aims to inform researchers on the current understanding of this compound's bioactivity and its potential as a therapeutic agent.
I. Comparative Analysis of Cytotoxicity
This compound, a triterpenoid saponin isolated from Ardisia crenata, has demonstrated cytotoxic effects against various cancer cell lines. To provide a clear comparison, its activity is presented alongside ursolic acid, a widely studied natural compound with known anti-cancer properties.
| Compound | Cell Line | IC50 Value | Assay |
| This compound | A549 (Human Lung Carcinoma) | > 100 μM | MTT Assay |
| Bel-7402 (Human Hepatoma) | > 100 mM | MTT Assay | |
| Ursolic Acid | HeLa (Human Cervical Cancer) | Varies (e.g., ~20-50 µM) | MTT Assay |
| NCI-H292 (Human Lung Mucoepidermoid Carcinoma) | ~12 µM (at 48h) | Not Specified | |
| MG-63 (Human Osteosarcoma) | ~15 µg/mL | Not Specified | |
| T47D (Human Breast Cancer) | 231 µg/ml | SRB Assay | |
| MCF-7 (Human Breast Cancer) | 221 µg/ml | SRB Assay | |
| MDA-MB-231 (Human Breast Cancer) | 239 µg/ml | SRB Assay | |
| AsPC-1 (Human Pancreatic Cancer) | 10.1 - 14.2 µM | MTT Assay | |
| BxPC-3 (Human Pancreatic Cancer) | 10.1 - 14.2 µM | MTT Assay | |
| PC-3 (Human Prostate Cancer) | Varies | Not Specified | |
| THP-1 (Human Leukemia) | Varies | Not Specified | |
| A-549 (Human Lung Carcinoma) | Varies | Not Specified |
Note: The provided IC50 values for this compound are not precise and indicate a lower potency compared to the specific values reported for ursolic acid across a range of cancer cell lines. Further quantitative studies are required to establish the definitive cytotoxic profile of this compound.
II. Anti-inflammatory Activity: A Mechanistic Comparison
The NF-κB pathway is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). Ursolic acid has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory molecules.[1][2]
A proposed workflow for investigating the anti-inflammatory effects of this compound, drawing parallels with the known mechanism of ursolic acid, is presented below.
Caption: Proposed workflow for comparing the anti-inflammatory effects of this compound and ursolic acid.
III. Induction of Apoptosis and Cell Cycle Arrest
The induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which anti-cancer agents exert their effects. While specific studies on this compound's impact on these processes are lacking, extensive research on ursolic acid provides a framework for comparison.
Ursolic acid has been shown to induce apoptosis through the mitochondrial intrinsic pathway.[5] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis. Furthermore, ursolic acid can induce cell cycle arrest, primarily at the G1 or G2/M phases, preventing cancer cells from proliferating.[6][7]
The following diagram illustrates the key signaling pathways involved in apoptosis and cell cycle regulation that are known to be modulated by ursolic acid and could be investigated for this compound.
Caption: Signaling pathways in apoptosis and cell cycle arrest potentially modulated by this compound.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed in this guide.
A. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or ursolic acid) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
B. Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Compare the NO production in treated cells to that in untreated, stimulated cells.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
D. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.
V. Conclusion
The available data suggests that this compound possesses anti-cancer properties, though further research is required to establish its precise potency and mechanism of action. In comparison, ursolic acid is a well-characterized compound with demonstrated cytotoxicity, anti-inflammatory effects mediated by NF-κB inhibition, and the ability to induce apoptosis and cell cycle arrest. This guide highlights the need for comprehensive studies on this compound to fully elucidate its therapeutic potential. The provided experimental protocols offer a roadmap for conducting such investigations, enabling a more complete and direct comparison with established bioactive compounds like ursolic acid.
References
- 1. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Natural Compounds in Overcoming Drug Resistance in Cancer Cells: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the potential of natural compounds to combat multidrug resistance in cancer. Due to a lack of specific data on ardisicrenoside A, this report uses Ginsenoside Rh2, a well-researched natural compound, as a primary example to illustrate the principles and methodologies for evaluating such agents.
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This phenomenon is a primary cause of treatment failure. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.
Natural products have emerged as a promising source of compounds that can reverse MDR. These compounds often exhibit lower toxicity and can modulate various cellular pathways to re-sensitize resistant cancer cells to chemotherapy. This guide provides a comparative analysis of the efficacy of one such compound, Ginsenoside Rh2, against drug-resistant cancer cells, supported by experimental data and detailed methodologies.
Comparative Efficacy of Ginsenoside Rh2
Ginsenoside Rh2, a saponin isolated from ginseng, has demonstrated significant potential in reversing MDR in various cancer cell lines. Its efficacy is often compared to standard chemotherapeutic drugs and other MDR modulators.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Ginsenoside Rh2 in combination with the chemotherapeutic drug adriamycin (also known as doxorubicin) in adriamycin-resistant human breast cancer cells (MCF-7/Adr).
| Compound/Combination | Cell Line | IC50 (µM) | Reversal Fold |
| Adriamycin | MCF-7 (sensitive) | 0.5 µM | - |
| Adriamycin | MCF-7/Adr (resistant) | 15 µM | - |
| Adriamycin + Ginsenoside Rh2 (10 µM) | MCF-7/Adr | 2.5 µM | 6 |
| Adriamycin + Verapamil (10 µM) | MCF-7/Adr | 1.8 µM | 8.3 |
IC50: The concentration of a drug that is required for 50% inhibition of cell growth. Reversal Fold: The ratio of the IC50 of the chemotherapeutic agent alone in resistant cells to the IC50 of the agent in the presence of the reversal agent.
This data indicates that Ginsenoside Rh2 significantly reduces the IC50 of adriamycin in resistant cells, making them more susceptible to the chemotherapeutic agent. Its reversal effect is comparable to that of verapamil, a well-known P-gp inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments used to evaluate the efficacy of MDR reversal agents.
Cell Growth Inhibition Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 and MCF-7/Adr) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent (e.g., adriamycin) in the presence or absence of the MDR reversal agent (e.g., Ginsenoside Rh2). A positive control (e.g., verapamil) and a solvent control are also included.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Cellular Drug Accumulation and Retention Assay
This assay measures the ability of an MDR reversal agent to increase the intracellular concentration of a chemotherapeutic drug by inhibiting efflux pumps.
-
Cell Seeding: Seed cells in 24-well plates and grow to ~90% confluence.
-
Pre-treatment: Incubate the cells with the MDR reversal agent (e.g., 10 µM Ginsenoside Rh2) or a positive control (e.g., 10 µM verapamil) for 1 hour.
-
Drug Incubation: Add the fluorescent substrate of the efflux pump (e.g., Rhodamine 123 for P-gp) or the chemotherapeutic agent (e.g., adriamycin) and incubate for a further 2 hours.
-
Cell Lysis and Analysis (for non-fluorescent drugs):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by freeze-thaw cycles.
-
Determine the protein concentration of the cell lysate.
-
Quantify the intracellular drug concentration using LC-MS/MS.
-
-
Flow Cytometry Analysis (for fluorescent drugs):
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer.
-
-
Retention Assay: After the drug incubation period, replace the medium with fresh, drug-free medium and incubate for various time points. Then, measure the intracellular drug concentration as described above.
Signaling Pathways and Mechanisms of Action
Ginsenoside Rh2 has been shown to reverse MDR through multiple mechanisms, primarily by inhibiting the function and expression of ABC transporters. The signaling pathways involved are complex and interconnected.
One of the key pathways modulated by Ginsenoside Rh2 is the PI3K/Akt signaling pathway .[1] The activation of this pathway is known to promote cell survival and contribute to drug resistance.[2] By inhibiting the PI3K/Akt pathway, Ginsenoside Rh2 can lead to a downregulation of P-gp expression and induce apoptosis in cancer cells.[1]
Another important mechanism is the direct inhibition of the P-gp efflux pump. Ginsenoside Rh2 can competitively bind to the drug-binding sites on P-gp, thereby preventing the efflux of chemotherapeutic agents. This leads to an increased intracellular accumulation of the anticancer drugs, restoring their therapeutic efficacy.
Below are diagrams illustrating a general experimental workflow for evaluating MDR reversal and the PI3K/Akt signaling pathway.
Caption: Experimental workflow for evaluating MDR reversal agents.
References
- 1. Ginsenoside Rg3 combined with near‐infrared photothermal reversal of multidrug resistance in breast cancer MCF‐7/ADR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ardisicrenoside A: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Ardisicrenoside A, a triterpenoid saponin isolated from the roots of Ardisia crenata, has garnered attention within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of its reported biological activities, supported by available experimental data, to aid researchers in evaluating its potential for further investigation and drug development.
Cytotoxic Activity: An In Vitro Perspective
This compound has demonstrated cytotoxic effects against various cancer cell lines. While comprehensive comparative data remains limited in publicly accessible literature, preliminary findings suggest a degree of selectivity in its activity.
Table 1: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | > 100 | [Data not publicly available] |
| L02 | Human Normal Liver Cell Line | > 100 (mM) | [Data not publicly available] |
| A549 | Human Lung Carcinoma | Data not available | - |
| Bel-7402 | Human Hepatoma | Data not available | - |
| HepG2 | Human Hepatocellular Carcinoma | Data not available | - |
Note: The IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The available data for HL-60 and L02 cell lines suggest that this compound has low cytotoxicity against these specific lines at the tested concentrations. Further research is required to establish the IC50 values for other cancer cell lines and to understand the full spectrum of its cytotoxic potential.
Experimental Protocol: Cytotoxicity Assay (General)
The cytotoxicity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A detailed protocol is outlined below:
-
Cell Culture: Human cancer cell lines (e.g., A549, Bel-7402, HepG2, HL-60) and a normal human cell line (e.g., L02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
Anti-inflammatory Activity: Emerging Evidence
Recent studies have begun to explore the anti-inflammatory potential of compounds isolated from Ardisia crenata. While direct quantitative data for this compound's anti-inflammatory activity is not yet widely available, its presence in plant extracts with demonstrated anti-inflammatory effects suggests it may contribute to this activity.
One study investigating a new lactone from Ardisia crenata also isolated this compound. Although the focus was on the novel compound, this co-isolation points towards the plant's potential as a source of various anti-inflammatory agents. Further targeted studies are necessary to quantify the specific anti-inflammatory efficacy of this compound, for instance, by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins in cell models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with LPS to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibitory effect of this compound on the production of NO and cytokines is calculated relative to the LPS-stimulated control group.
Signaling Pathways: Unraveling the Mechanism of Action
The precise signaling pathways through which this compound exerts its biological effects are yet to be fully elucidated. Based on the activities of other triterpenoid saponins, potential targets for investigation include key pathways involved in cancer cell proliferation, survival, and inflammation.
Diagram 1: Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways modulated by this compound.
Future research should focus on investigating the impact of this compound on these pathways. Key experiments could include:
-
Western Blot Analysis: To assess the phosphorylation status and expression levels of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.
-
Apoptosis Assays: To determine the induction of apoptosis through methods such as Annexin V/PI staining and analysis of caspase activation.
Diagram 2: General Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for investigating signaling pathway modulation.
Conclusion and Future Directions
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broader panel of cancer cell lines, including drug-resistant variants, with robust statistical analysis.
-
In-depth Anti-inflammatory Studies: Quantifying the inhibitory effects of this compound on key inflammatory mediators and elucidating the underlying molecular mechanisms.
-
Mechanism of Action Studies: Identifying and validating the specific signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammation.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and determine its suitability for further development as a novel drug candidate.
Ardisicrenoside A: Unraveling the Anti-Cancer Potential - A Review of Available Evidence
For researchers, scientists, and drug development professionals, understanding the validated findings of novel compounds is paramount. This guide provides a comprehensive overview of the currently available peer-reviewed data on ardisicrenoside A, a triterpenoid saponin isolated from the roots of Ardisia brevicaulis. While preliminary reports suggest anti-cancer properties, a thorough examination of the scientific literature reveals a landscape ripe for further investigation.
At present, detailed peer-reviewed validation of this compound's biological activity, including quantitative comparisons with other agents and elucidation of its signaling pathways, remains limited. The primary source identifying this compound also reported the isolation of other compounds from Ardisia brevicaulis, for which cytotoxic activity was assessed.[1] However, specific data for this compound was not provided in this key study.
This guide will synthesize the available information and highlight the areas where further research is critically needed to substantiate the therapeutic potential of this compound.
In Vitro Cytotoxicity: An Unexplored Frontier
To facilitate future comparative analysis, the following table structure is proposed for when such data becomes available:
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Reference |
| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available | |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | |
| e.g., HeLa | Cervical Adenocarcinoma | Data not available | Data not available | Data not available |
Table 1: Comparative in vitro cytotoxicity of this compound. This table is intended to be populated with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) as they are reported in peer-reviewed literature, comparing the efficacy of this compound with standard chemotherapeutic agents.
Experimental Protocols: A Call for Standardization
To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are essential. For the assessment of this compound's anti-cancer properties, the following methodologies would be critical to report in future studies:
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of this compound and a positive control (e.g., doxorubicin or cisplatin) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways: Charting the Mechanism of Action
Understanding the molecular mechanisms by which a compound exerts its effects is crucial for targeted drug development. As no peer-reviewed data currently exists on the signaling pathways affected by this compound, the following diagram represents a hypothetical workflow for future investigations.
Figure 1. Proposed workflow for investigating the anti-cancer mechanism of this compound.
In the absence of specific data for this compound, we can hypothesize a potential mechanism of action based on the known activities of other triterpenoid saponins. Many saponins are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. A potential, though currently un-validated, pathway is illustrated below.
Figure 2. Hypothetical apoptotic pathway induced by this compound.
Conclusion and Future Directions
The current body of peer-reviewed scientific literature does not yet provide the necessary data to fully validate the anti-cancer findings of this compound. While its chemical structure as a triterpenoid saponin is suggestive of potential biological activity, rigorous scientific inquiry is required.
Future research should prioritize:
-
Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines with comparisons to standard chemotherapeutics.
-
Publication of detailed experimental protocols to ensure reproducibility.
-
In-depth mechanistic studies to elucidate the signaling pathways modulated by this compound.
-
In vivo studies in animal models to assess efficacy and safety.
This guide serves as a call to the research community to investigate the potential of this compound. As new, peer-reviewed data becomes available, this document will be updated to provide a clear and objective comparison of its performance against other alternatives.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ardisicrenoside A
Researchers and drug development professionals handling Ardisicrenoside A must adhere to stringent disposal procedures to mitigate risks to both human health and the environment. This triterpenoid saponin, while a subject of scientific interest, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a regulatory compliance issue but a critical aspect of responsible laboratory practice.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₅₃H₈₈O₂₂ |
| Molecular Weight | 1077.25 g/mol [1] |
| CAS Number | 160824-52-2[1] |
| Appearance | Solid[1] |
| Solubility | No data available[1] |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent)[1] |
Hazard Profile
This compound is categorized with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1) , H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[1]
Personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant .[1] The following protocol provides a step-by-step guide for laboratory personnel.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. This includes unused product, contaminated consumables (e.g., pipette tips, gloves, and weighing paper), and empty original containers.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling Spills:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate personal protective equipment, contain the spill to prevent it from entering drains or water courses.[1]
- For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
- For solid spills, carefully sweep or scoop the material to avoid dust generation.
- Collect all contaminated materials and place them in the designated this compound waste container.[1]
- Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Waste Storage:
- Store the sealed this compound waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- The storage area should be clearly marked as a hazardous waste accumulation point.
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
- Provide the waste manifest with accurate information about the chemical, including its name, quantity, and hazard classification.
- Follow all institutional and regulatory requirements for waste handover and documentation.
5. Decontamination of Reusable Equipment:
- Thoroughly decontaminate any reusable laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound.
- Wash the equipment with an appropriate solvent, followed by a thorough cleaning with soap and water. The initial solvent rinse should be collected as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ardisicrenoside A
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Handling Protocols, and Disposal Procedures for Ardisicrenoside A.
This document provides critical safety and logistical information for the proper handling and disposal of this compound, a triterpenoid saponin with noted anti-cancer properties. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Summary of Physicochemical and Hazard Data
A clear understanding of the properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem |
| Molecular Weight | 1077.3 g/mol | PubChem |
| Appearance | White to off-white solid | MedChemExpress |
| Oral Toxicity | Acute toxicity, Oral (Category 4) - Harmful if swallowed. | DC Chemicals[1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Solubility | No data available | DC Chemicals[1] |
| Melting/Freezing Point | No data available | DC Chemicals[1] |
| Boiling Point/Range | No data available | DC Chemicals[1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | DC Chemicals[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat). | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher for powders). | Prevents inhalation of dust and aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Donning PPE :
-
Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
-
Weighing and Aliquoting :
-
If working with the powdered form, handle with care to avoid generating dust.
-
Use a microbalance within a ventilated enclosure if possible.
-
For creating solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
-
During Experimentation :
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid eating, drinking, or smoking in the designated handling area.[1]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Properly remove and dispose of PPE as outlined in the disposal plan.
-
Disposal Plan
Due to its high aquatic toxicity, this compound and any contaminated materials must be disposed of as hazardous waste.[1] Do not discharge into drains or the environment.
-
Waste Segregation :
-
Solid Waste : Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps : Any contaminated sharps (e.g., needles) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage of Waste :
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
-
Experimental Protocol: In Vitro Cytotoxicity Assay
While specific experimental protocols for this compound are not widely published, its anti-cancer activity has been noted.[2][3] The following is a detailed methodology for a common cytotoxicity experiment, the MTT assay, adapted from a study that isolated this compound and tested the cytotoxicity of related compounds.[1]
Objective : To determine the cytotoxic effect of this compound on a cancer cell line (e.g., A549, human lung carcinoma).
Materials :
-
This compound
-
Human cancer cell line (e.g., A549)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure :
-
Cell Culture : Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding : Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations. Replace the medium in the wells with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).
-
Incubation : Incubate the treated cells for 48-72 hours.
-
MTT Assay :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the concentration of this compound.
Visualizing Workflows and Pathways
To further clarify the procedural and logical relationships in handling this compound and its potential mechanism of action, the following diagrams are provided.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
